3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
描述
属性
CAS 编号 |
899922-69-1 |
|---|---|
分子式 |
C23H19FN2O4 |
分子量 |
406.413 |
IUPAC 名称 |
3-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H19FN2O4/c1-29-20-12-11-17(13-21(20)30-2)26-22(27)18-5-3-4-6-19(18)25(23(26)28)14-15-7-9-16(24)10-8-15/h3-13H,14H2,1-2H3 |
InChI 键 |
KIPRZEYIVCOUHF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)F)OC |
溶解度 |
not available |
产品来源 |
United States |
生物活性
3-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline-2,4-dione family, which has garnered attention for its diverse biological activities. This compound features a complex structure characterized by a quinazoline core with various substituents that enhance its pharmacological potential. This article reviews the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties, and presents relevant case studies and research findings.
Chemical Structure
The molecular formula of 3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is , with a molecular weight of 406.4 g/mol. The structure consists of:
- A quinazoline core that provides the scaffold for biological activity.
- A 3,4-dimethoxyphenyl group at position 3.
- A 4-fluorobenzyl group at position 1.
Antimicrobial Activity
Research indicates that derivatives of quinazoline-2,4(1H,3H)-diones exhibit significant antimicrobial properties. The compound has been shown to act as an inhibitor of bacterial gyrase and DNA topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 11 | 80 |
| Compound 15 | Escherichia coli | 10 | 75 |
| Compound 14a | Candida albicans | 12 | 70 |
| Compound 14b | Candida albicans | 13 | 75 |
These compounds demonstrated moderate to significant activity against both Gram-positive and Gram-negative bacteria. For example, compound 15 showed inhibition against Staphylococcus aureus with an inhibition zone of 10 mm and a MIC of 75 mg/mL .
Anticancer Activity
Quinazoline derivatives have also been explored for their anticancer potential. Studies have shown that certain derivatives can significantly inhibit the growth of various human tumor cell lines. For instance, compounds with specific substitutions at the quinazoline ring exhibited logGI50 values indicating potent antitumor activity.
Table 2: Antitumor Activity of Quinazoline Derivatives
| Compound ID | Average logGI50 Value |
|---|---|
| Compound 60 | -6.1 |
| Compound 65 | -6.13 |
| Compound 69 | -6.44 |
| Compound 72 | -6.39 |
| Compound 86 | -6.45 |
The structure-activity relationship (SAR) analyses suggest that specific substituents at the D3 diversity point (7-position) are crucial for enhancing antitumor efficacy .
Case Studies
A study published in PMC highlighted the synthesis and evaluation of a series of quinazoline-2,4(1H,3H)-dione derivatives as fluoroquinolone-like inhibitors. The study revealed that these compounds exhibited broad-spectrum antimicrobial activity and were effective against resistant bacterial strains . Another significant finding was related to the anticancer properties where certain derivatives showed promising results against multiple human tumor cell lines .
科学研究应用
The chemical compound 3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a versatile material employed in scientific research. It belongs to the class of quinazoline-2,4-diones, which are heterocyclic structures containing fused benzene and pyrimidine rings with dione functionality at positions 2 and 4. The molecule has a 3,4-dimethoxyphenyl group at position 3 and a 4-fluorobenzyl group at position 1 of the quinazoline core. Quinazoline and quinazolinone rings have expanded applications in the field of scientific research .
Key Features of Quinazoline-2,4-diones
- Heterocyclic Structure Quinazoline-2,4-diones contain a fused benzene and pyrimidine ring.
- Dione Functionality They have two carbonyl groups at positions 2 and 4.
- Substituents A 3,4-dimethoxyphenyl group at position 3 and a 4-fluorobenzyl group at position 1 of the quinazoline core.
Potential Applications
Research indicates that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant biological activities. Specifically, 1-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione has shown potential as an antimicrobial agent. It acts as an inhibitor of bacterial gyrase and DNA topoisomerase IV, which are critical enzymes in bacterial DNA replication and transcription. Studies have demonstrated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Related Compounds
Several compounds share structural similarities with 1-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione:
- 2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one contains a pyridazine ring instead of quinazoline.
- 3-((2-chloro-4-fluorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one incorporates a thioether functionality.
- Quinazoline-2,4(1H,3H)-dione is a simpler structure lacking additional substituents.
The specific combination of substituents enhances its biological activity while maintaining structural integrity conducive to further modifications, making it unique.
Research on Quinazoline Compounds
相似化合物的比较
Substitution Patterns and Pharmacokinetic Implications
The pharmacological profile of quinazoline-2,4-diones is highly dependent on substituent modifications. Key analogs include:
*Calculated based on molecular formula C₂₃H₁₈FN₂O₄.
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The target compound’s 3,4-dimethoxyphenyl group improves solubility compared to chloro or methyl substituents . Fluorine in the 4-fluorobenzyl group may enhance metabolic stability over non-halogenated analogs.
- Biological Activity : Triazole-containing analogs (e.g., 7a–e) show explicit antiproliferative activity, suggesting the target compound’s dimethoxy and fluorobenzyl groups could optimize similar pathways .
In-Silico ADME Predictions
Studies on 3-substituted quinazoline-2,4-diones using SwissADME predict favorable pharmacokinetic profiles, including blood-brain barrier penetration and moderate lipophilicity (LogP ~2–3) . The target compound’s methoxy groups may reduce LogP compared to methyl or chloro analogs, improving oral bioavailability.
Structure–Activity Relationship (SAR) Insights
常见问题
Q. Critical Parameters :
- Solvent choice (DMF, acetonitrile) and temperature control (60–120°C) to minimize side reactions.
- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Basic: Which spectroscopic and chromatographic techniques are essential for structural elucidation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm), fluorobenzyl aromatic protons (δ 6.8–7.3 ppm), and quinazoline carbonyls (δ 160–165 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) for purity (>95%) and stability under physiological pH .
Advanced: How can researchers resolve contradictions in reported biological activities of quinazoline derivatives?
Answer: Discrepancies often arise from:
Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms. Validate using standardized protocols (e.g., NIH/NCATS guidelines) .
Compound Stability : Degradation under assay conditions (e.g., pH, light). Monitor via LC-MS over 24–72 hours .
Off-Target Effects : Use orthogonal assays (e.g., thermal shift assays vs. enzymatic inhibition) to confirm target engagement .
Example : A study reported conflicting IC50 values (5 μM vs. 20 μM) for a related quinazoline due to serum protein binding differences. Pre-treating serum with charcoal resolved the issue .
Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound?
Answer:
- Stepwise Optimization :
- Catalyst Screening : Pd(OAc)2/XPhos for coupling reactions (yield improvement from 45% to 78%) .
- Microwave-Assisted Synthesis : Reduce cyclization time from 12 hours to 30 minutes (80°C, DMF) .
- In-Line Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and reduce byproducts .
- Solvent Engineering : Switch from DMF to ionic liquids (e.g., [BMIM][BF4]) for greener synthesis and easier purification .
Table 1 : Yield Optimization for Key Steps
| Step | Default Yield | Optimized Yield | Conditions | Reference |
|---|---|---|---|---|
| Quinazoline Cyclization | 55% | 82% | Microwave, 80°C, 30 min | |
| Suzuki Coupling | 48% | 75% | Pd(OAc)2/XPhos, DMF/H2O |
Advanced: How can molecular docking predict interactions between this compound and biological targets?
Answer:
Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or phosphodiesterases based on structural homology to known quinazoline targets .
Docking Workflow :
- Protein Preparation : Retrieve crystal structures (PDB: 1M17, 4ASD) and optimize protonation states using MOE or Schrödinger .
- Ligand Parameterization : Assign charges (AM1-BCC) and torsional constraints to methoxy/fluorobenzyl groups .
- Pose Scoring : Use Glide SP/XP or AutoDock Vina to rank binding affinities (ΔG < -8 kcal/mol suggests strong interaction) .
Validation : Compare docking results with experimental IC50 values. For example, a predicted ΔG of -9.2 kcal/mol correlated with an IC50 of 1.2 μM against EGFR .
Basic: What are the key structural motifs influencing the compound’s pharmacokinetics?
Answer:
- 3,4-Dimethoxyphenyl Group : Enhances lipophilicity (LogP ~3.5), improving blood-brain barrier penetration .
- 4-Fluorobenzyl Substituent : Reduces metabolic degradation via cytochrome P450 inhibition .
- Quinazoline-Dione Core : Stabilizes hydrogen bonding with target enzymes (e.g., π-π stacking with kinase ATP pockets) .
Table 2 : Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 408.4 g/mol | HR-MS |
| LogP | 3.4 ± 0.2 | HPLC retention time |
| Aqueous Solubility | 12 μg/mL (pH 7.4) | Shake-flask |
Advanced: How can researchers mitigate toxicity concerns in preclinical studies?
Answer:
- In Silico Tox Prediction : Use tools like ProTox-II or Derek Nexus to flag hepatotoxicity (e.g., nitro groups) or hERG inhibition .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and profile via LC-MS/MS. For example, demethylation of methoxy groups generates reactive catechols .
- Structure-Activity Relationship (SAR) : Replace the 4-fluorobenzyl group with a 4-aminobenzyl moiety to reduce cytotoxicity (IC50 shift from 10 μM to 50 μM in HEK293 cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
